2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is an organic compound characterized by a complex structure that includes an aniline core substituted with three chlorine atoms at the 2, 4, and 5 positions of the aromatic ring. The nitrogen atom in the aniline group is bonded to a benzyl moiety, which further contains a methoxy group linked to a tetrahydro-2-furanylmethoxy group. This unique configuration contributes to its distinctive chemical properties and potential applications in various fields.
The compound's predicted boiling point is approximately 532 °C, and it has a density of around 1.355 g/cm³ .
While specific biological activity data for 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is limited, related compounds in its class have been studied for their potential pharmacological effects. Aniline derivatives are often investigated for their roles in:
The synthesis of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline typically involves multi-step processes:
These methods highlight the complexity and multiple stages required to synthesize this compound effectively .
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has potential applications in various fields:
Several compounds share structural similarities with 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,4-Dichloroaniline | C6H4Cl2NH2 | Fewer chlorine substituents; simpler structure |
| Trichloroaniline | C6H3Cl3NH2 | Contains three chlorine atoms but lacks the complex side chain |
| N-[4-(Tetrahydro-2-furanylmethoxy)benzyl]aniline | C17H19NO2 | Similar side chain but without chlorine substituents |
The uniqueness of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline lies in its combination of multiple chlorine atoms and the complex tetrahydrofuran side chain, which may impart distinct chemical properties and biological activities not found in simpler analogs .